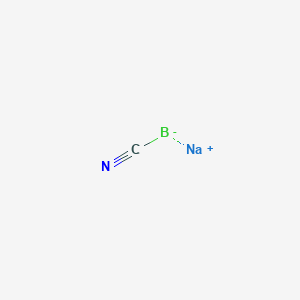

Sodium cyanoborohydride

Description

Properties

CAS No. |

25895-60-7 |

|---|---|

Molecular Formula |

CH3BNNa |

Molecular Weight |

62.84 g/mol |

IUPAC Name |

sodium;cyanoboranuide |

InChI |

InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1 |

InChI Key |

CVDUGUOQTVTBJH-UHFFFAOYSA-N |

SMILES |

[B-]C#N.[Na+] |

Isomeric SMILES |

[B-]C#N.[Na+] |

Canonical SMILES |

[BH3-]C#N.[Na+] |

Other CAS No. |

25895-60-7 |

Pictograms |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

Synonyms |

Sodium (T-4)-(Cyano-C)trihydroborate(1-); Sodium borocyanohydride; Sodium Cyanotrihydroborate; Sodium Cyanotrihydroborate(1-); |

Origin of Product |

United States |

A Technical Guide to Sodium Cyanoborohydride: From Discovery to Modern Synthesis

Abstract

Sodium cyanoborohydride (NaBH₃CN) stands as a cornerstone reagent in modern organic synthesis, prized for its remarkable chemoselectivity and mild reducing power. Its discovery and development represent a significant milestone in the quest for nuanced and controllable chemical transformations. This in-depth guide traces the historical trajectory of NaBH₃CN, from its conceptual origins in the broader field of borane chemistry to its synthesis and eventual establishment as the reagent of choice for reductive amination. We will delve into the fundamental principles governing its unique reactivity, explore its mechanism of action, and provide field-proven protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals who seek a comprehensive understanding of this versatile synthetic tool.

Part 1: The Genesis of a Selective Reagent - Discovery and Early Synthesis

The story of sodium cyanoborohydride is intrinsically linked to the pioneering work in boron chemistry that began in the early 20th century. The systematic investigation of boron hydrides, or boranes, by German chemist Alfred Stock from 1912 to 1937 laid the theoretical groundwork for an entirely new class of reagents.[1] This research eventually led to the development of sodium borohydride (NaBH₄), a powerful and versatile reducing agent. However, the high reactivity of NaBH₄ limited its use in complex syntheses where multiple sensitive functional groups were present. The need for milder, more selective reagents became a driving force for further innovation.

The first breakthrough towards the cyanoborohydride class of compounds was achieved in 1951 by the renowned chemist Georg Wittig. He was the first to synthesize a cyanoborohydride salt, specifically lithium cyanoborohydride, by treating lithium borohydride with hydrogen cyanide.[2] Shortly thereafter, the corresponding sodium salt, sodium cyanoborohydride, was synthesized using a similar approach by reacting sodium borohydride (NaBH₄) with highly toxic hydrogen cyanide (HCN).[2][3][4]

While effective, this original synthesis route posed significant safety hazards due to the use of HCN gas. A subsequent refinement in methodology provided a much safer and more practical synthesis by reacting sodium cyanide (NaCN) with a borane-tetrahydrofuran (BH₃·THF) complex.[2][5][6] This innovation made NaBH₃CN more accessible for widespread laboratory use and paved the way for its popularization in the 1970s, largely driven by its application in the reductive amination reaction.[7]

Protocol 1: Synthesis of Sodium Cyanoborohydride

Two primary methods for the synthesis of NaBH₃CN are historically significant. The first, involving hydrogen cyanide, is now largely superseded by the safer borane-based method.

Method A: From Sodium Borohydride and Hydrogen Cyanide (Historical Method)

-

Step 1: To a rapidly stirred slurry of sodium borohydride (2.09 mol) in 1000 mL of tetrahydrofuran (THF), a solution of hydrogen cyanide (58.8g) in 294g of THF is added at 25°C.[5]

-

Step 2: A slow evolution of hydrogen gas will be observed. The reaction mixture is stirred for 1 hour at 25°C.[4][5]

-

Step 3: The mixture is then heated to reflux until the evolution of hydrogen gas ceases, indicating the completion of the reaction.[4][5]

-

Step 4: After cooling, the reaction mixture is filtered. The THF is removed from the filtrate under vacuum to yield solid sodium cyanoborohydride.[4][5]

Method B: From Borane-THF and Sodium Cyanide (Safer, Preferred Method)

-

Step 1: Under a nitrogen atmosphere, 2 moles of a 1.0M solution of BH₃·THF are added dropwise over 1.5 hours to a solution of sodium cyanide (2.06 mol) in 300 mL of THF.[5]

-

Step 2: The reaction mixture is stirred for an additional 4 hours at room temperature.[5]

-

Step 3: The mixture is then heated to reflux for 7 hours.[5]

-

Step 4: After cooling to room temperature, any unreacted NaCN is removed by filtration under nitrogen.[5]

-

Step 5: The filtrate is evaporated to dryness under reduced pressure at 60°C to yield the final product.[5]

Part 2: The Chemistry of Selectivity - Properties and Mechanism

The synthetic utility of sodium cyanoborohydride stems from its moderated reactivity compared to its parent compound, sodium borohydride. This difference is a direct consequence of its molecular structure.

Structural Basis for Selectivity

The key to NaBH₃CN's selectivity is the presence of the strongly electron-withdrawing cyanide (-CN) group attached to the boron atom.[2][8] This group pulls electron density away from the boron-hydrogen bonds, making the hydride ions (H⁻) less nucleophilic and therefore less reactive.[2][9] This electronic effect results in a milder reducing agent that can discriminate between different functional groups.[2][10]

| Property | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |

| Molar Mass | 37.83 g/mol | 62.84 g/mol [2] |

| Reactivity | Strong | Mild, Selective[2][8] |

| Reduction Scope | Aldehydes, Ketones, Acyl Chlorides | Iminium Ions, Aldehydes/Ketones (at low pH)[2][4] |

| pH Stability | Decomposes in acid | Stable to pH 3[8] |

| Solvent Compatibility | Protic and Aprotic Solvents | Water, Protic Solvents (e.g., MeOH, EtOH)[8] |

The Mechanism of Reductive Amination (The Borch Reaction)

The most significant application of NaBH₃CN is the reductive amination of aldehydes and ketones, often called the Borch reaction.[2] This reaction is a powerful one-pot method for synthesizing amines from carbonyl compounds.[3][11] The success of this reaction hinges on the pH-dependent reactivity of NaBH₃CN.

At a neutral or slightly acidic pH (typically between 5 and 7), the following equilibria are established in a mixture of a carbonyl compound and an amine:

-

The amine adds to the carbonyl to form a carbinolamine intermediate.

-

The carbinolamine dehydrates to form an imine.

-

In the presence of acid, the imine is protonated to form a highly electrophilic iminium ion.

Under these conditions (pH ~5-7), NaBH₃CN is not reactive enough to reduce the aldehyde or ketone significantly. However, it is highly effective at reducing the electrophilic iminium ion.[11] The reaction rate for the reduction of the iminium ion is much faster than for the carbonyl group, allowing for the selective formation of the amine.[11][12]

Caption: The Borch Reaction workflow for reductive amination.

Part 3: Rise to Prominence in Synthesis

The publication of the Borch reaction transformed sodium cyanoborohydride from a chemical curiosity into an indispensable tool for organic synthesis.[2] Its mildness, reliability, and high functional group tolerance made it ideal for use in the late stages of complex natural product and pharmaceutical syntheses.[3]

Key Advantages in Drug Development:

-

Chemoselectivity: NaBH₃CN will selectively reduce imines in the presence of more sensitive functional groups like esters, amides, lactones, nitriles, and epoxides, which would be reduced by stronger agents like lithium aluminum hydride or even sodium borohydride.[2][4]

-

Mild Conditions: The reaction proceeds under mild pH and temperature conditions, preserving stereocenters and preventing degradation of sensitive substrates.[3]

-

One-Pot Efficiency: The ability to combine the carbonyl compound, amine, and reducing agent in a single reaction vessel streamlines synthetic routes, improving overall yield and reducing waste.[11]

Beyond reductive amination, NaBH₃CN has also found applications in biochemistry for the modification of proteins and other macromolecules, as well as in other specialized organic transformations.[7]

Part 4: A Practical Protocol for Reductive Amination

The following protocol provides a general, robust procedure for the one-pot reductive amination of an aldehyde or ketone.

Protocol 2: General Procedure for One-Pot Reductive Amination

-

Step 1 (Setup): To a round-bottom flask, add the carbonyl compound (1.0 equiv) and the amine (1.0-1.2 equiv). Dissolve the mixture in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or THF.

-

Step 2 (Imine Formation): Stir the solution at room temperature. The formation of the imine/iminium ion can be monitored by an appropriate method (e.g., TLC, NMR). For less reactive substrates, gentle heating or the addition of a catalytic amount of acetic acid can facilitate imine formation. The optimal pH for this step is typically between 5 and 7.

-

Step 3 (Reduction): Once imine formation is evident, add sodium cyanoborohydride (1.2-1.5 equiv) portion-wise to the stirred solution.[8] A slight effervescence may be observed.

-

Step 4 (Reaction): Continue stirring the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.

-

Step 5 (Workup): Carefully quench the reaction by the slow addition of an acid (e.g., 1M HCl) until gas evolution ceases. Caution: This step must be performed in a well-ventilated fume hood as it will liberate toxic hydrogen cyanide gas.[11]

-

Step 6 (Extraction): Basify the aqueous solution with a base (e.g., NaOH) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Step 7 (Purification): Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by standard methods such as column chromatography or recrystallization.

Caption: Step-by-step workflow for a typical reductive amination.

Part 5: Safety and Handling

Sodium cyanoborohydride is a valuable reagent, but it requires careful handling due to its inherent hazards.

-

Toxicity: NaBH₃CN is fatal if swallowed, inhaled, or in contact with skin.[2] It is a source of cyanide, and contact with acids will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2][11] All manipulations, especially acidic workups, must be conducted in a certified chemical fume hood.

-

Flammability: It is a flammable solid.[2] Contact with water can liberate flammable gas.[2]

-

Hygroscopicity: The compound is hygroscopic and should be stored in a tightly sealed container under a dry, inert atmosphere.[2]

Conclusion

From its theoretical underpinnings in borane chemistry to its synthesis and popularization as a uniquely selective reducing agent, sodium cyanoborohydride has carved an indelible niche in the field of organic synthesis. Its discovery was a direct response to the need for greater control and finesse in chemical reactions, a need that is particularly acute in the realms of pharmaceutical and materials science. The development of safer synthetic routes and the elucidation of its pH-dependent mechanism, particularly in the context of the Borch reaction, cemented its role as an essential tool. By understanding its history, properties, and practical application, researchers can continue to leverage the power of sodium cyanoborohydride to build the complex molecules that drive scientific innovation.

References

- Wikipedia. (n.d.). Sodium cyanoborohydride.

- Bloom Tech. (2023, March 24). What is Sodium Cyanoborohydride.

- Bloom Tech. (2023, March 24). What is the synthesis method of Sodium Cyanoborohydride.

-

Rhodium Archive. (n.d.). Preparation of Sodium Cyanoborohydride. Retrieved from

- ChemicalBook. (2024, May 23). Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis.

- Sciencemadness Wiki. (2022, August 30). Sodium cyanoborohydride.

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from

- G-Biosciences. (n.d.). Sodium Cyanoborohydride.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.

- YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination.

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from

- Britannica. (2025, November 28). Borane | Description, Structure, & Facts.

Sources

- 1. Borane | Description, Structure, & Facts | Britannica [britannica.com]

- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 3. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]

- 4. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]

- 5. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. m.youtube.com [m.youtube.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 9. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]

- 10. fiveable.me [fiveable.me]

- 11. Sodium cyanoborohydride [organic-chemistry.org]

- 12. interchim.fr [interchim.fr]

An In-depth Technical Guide to the Mechanism of Action of Sodium Cyanoborohydride

Preamble: Deconstructing the Selectivity of a Workhorse Reagent

In the landscape of synthetic organic chemistry, few reagents offer the nuanced reactivity and selective power of sodium cyanoborohydride (NaBH₃CN). While its close relative, sodium borohydride (NaBH₄), is a broad-spectrum reducing agent, NaBH₃CN operates with a subtlety that has made it indispensable, most notably in the realm of reductive amination.[1][2][3] This guide eschews a superficial overview, instead delving into the fundamental principles that govern its mechanism of action. We will explore the electronic and structural underpinnings of its selectivity, the critical role of reaction parameters, and provide field-proven protocols that translate theory into practice for researchers and drug development professionals.

The Source of Selectivity: An Electronic and Structural Perspective

To comprehend the utility of sodium cyanoborohydride, one must first appreciate its structure. It is a salt, comprising a sodium cation (Na⁺) and the cyanoborohydride anion ([BH₃(CN)]⁻).[4] The key to its moderated reactivity lies in the powerful electron-withdrawing nature of the cyano group (-CN) attached to the boron atom.[1][4][5][6]

This inductive effect pulls electron density away from the boron-hydrogen bonds, making the hydride ions (H⁻) less nucleophilic and, consequently, less reactive than those in sodium borohydride.[4][6] This seemingly simple substitution has profound implications:

-

Reduced Reactivity Towards Carbonyls: Unlike NaBH₄, which readily reduces aldehydes and ketones, NaBH₃CN is significantly less reactive towards these functional groups under neutral or slightly acidic conditions.[2][6]

-

Enhanced Stability in Acidic Media: NaBH₃CN exhibits remarkable stability in aqueous or protic solutions at a pH as low as 3, whereas NaBH₄ rapidly decomposes under such conditions.[7] This stability is crucial for its primary application, as we will see.

Comparative Analysis of Common Reductive Amination Reagents

The choice of reducing agent is a critical decision in synthesis design. The following table provides a comparative summary to guide this selection process.

| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |

| Reactivity | Mild | Strong | Mild |

| Selectivity | High (Iminium Ions > Carbonyls) | Low (Reduces Carbonyls readily) | High (Iminium Ions > Carbonyls) |

| Optimal pH | 4-7 | Neutral to Basic | Mildly Acidic |

| One-Pot Capability | Yes[8] | Difficult; requires pre-formation of imine[9] | Yes, highly effective[10] |

| Solvent Compatibility | Protic (MeOH, EtOH) and Aprotic[1][11] | Protic (MeOH, EtOH) | Aprotic (DCE, THF)[9] |

| Safety Concerns | Highly Toxic: Releases HCN gas upon contact with strong acids.[8] | Flammable solid; releases H₂ with acid. | Moisture sensitive.[9] |

| Primary Use Case | Reductive amination of a wide range of substrates. | General reduction of aldehydes and ketones. | Reductive amination, especially for acid-sensitive substrates.[12] |

The Core Mechanism: Reductive Amination

The quintessential application of NaBH₃CN is the reductive amination of aldehydes and ketones, a robust method for forming carbon-nitrogen bonds.[13][14][15] This process, sometimes called the Borch reaction, is a one-pot synthesis that leverages the reagent's unique selectivity.[4][16]

The reaction proceeds via two key stages:

-

Iminium Ion Formation: The carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under mildly acidic conditions to form a carbinolamine intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). In the acidic medium, the imine is protonated to form a highly electrophilic iminium ion .[17]

-

Hydride Reduction: Sodium cyanoborohydride then acts. The reaction rate for the reduction of the electrophilic iminium ion is vastly faster than the rate of reduction for the starting carbonyl compound.[8][10][11] The hydride (H⁻) from NaBH₃CN attacks the electrophilic carbon of the iminium ion, reducing the C=N⁺ bond to a C-N single bond and yielding the final amine product.[16]

The Critical Role of pH

The success of a reductive amination hinges on careful pH control, typically maintained between 4 and 7. This is a delicate balance:

-

Too Acidic (pH < 4): While acid catalyzes imine formation, an excessively low pH will protonate the starting amine into its non-nucleophilic ammonium salt, shutting down the initial step of the reaction.

-

Too Basic (pH > 8): The rate of imine/iminium ion formation becomes prohibitively slow, preventing the reaction from proceeding efficiently.

The stability of NaBH₃CN in this acidic window is precisely why it is the reagent of choice, allowing for a one-pot procedure where the imine/iminium ion is formed and reduced in situ.[11]

Mechanistic Pathway of Reductive Amination

The following diagram illustrates the step-by-step mechanism for the reductive amination of a ketone with a primary amine.

Caption: Mechanism of NaBH₃CN-mediated reductive amination.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of N-benzylcyclohexylamine is provided as a robust, field-proven example of a one-pot reductive amination.

Materials:

-

Cyclohexanone (1.0 equiv)

-

Benzylamine (1.0-1.2 equiv)

-

Sodium Cyanoborohydride (1.1-1.5 equiv)

-

Methanol (Solvent)

-

Glacial Acetic Acid (for pH adjustment)

-

Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Workflow Diagram

Caption: Standard workflow for one-pot reductive amination.

Step-by-Step Procedure:

-

Imine Formation: In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) and benzylamine (1.1 equiv) in methanol. Stir the solution at room temperature.

-

pH Adjustment: Carefully add glacial acetic acid dropwise to the stirring solution until the pH is between 6 and 7 (verify with pH paper). This step is critical for promoting the formation of the iminium ion intermediate.[12]

-

Reduction: To the solution, add sodium cyanoborohydride (1.2 equiv) portion-wise over 5-10 minutes. Caution: Addition may cause gas evolution.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully quench by adding water. Reduce the volume of methanol on a rotary evaporator.

-

Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then brine. The bicarbonate wash neutralizes the acetic acid and destroys any residual reagent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude amine by flash column chromatography if necessary.[12]

Safety and Handling: Mitigating a Known Hazard

The primary hazard associated with sodium cyanoborohydride is its potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or upon heating.[1][8] It is also classified as a flammable solid and is fatal if swallowed, inhaled, or in contact with skin.[4][18][19]

Mandatory Safety Precautions:

-

Handling: Always handle sodium cyanoborohydride in a well-ventilated chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[20]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from acids and sources of ignition.[18][20] Store under an inert atmosphere (e.g., nitrogen) as the compound is hygroscopic.[7]

-

Quenching and Disposal: Reaction quenches and waste should be handled with extreme care. A common laboratory practice is to quench residual NaBH₃CN in a basic solution (e.g., using NaOH solution or bleach) to decompose it safely before disposal. All waste must be disposed of as hazardous waste according to institutional and local regulations.[20]

References

-

Common Organic Chemistry. Sodium Cyanoborohydride. Available at: [Link]

-

University of California, Irvine. Sodium Cyanoborohydride SOP. Available at: [Link]

-

Wikipedia. Sodium cyanoborohydride. Available at: [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. Available at: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). Available at: [Link]

-

The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016-12-29). Available at: [Link]

-

Blo-active. Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives. Available at: [Link]

-

Chemistry LibreTexts. 21.6: Synthesis of Amines by Reductive Amination. (2020-08-26). Available at: [Link]

-

Fiveable. Sodium Cyanoborohydride Definition - Organic Chemistry Key Term. Available at: [Link]

-

Quora. What happens to sodium cyanoborohydride after it reacts in a reductive amination?. (2019-06-02). Available at: [Link]

-

Chemistry LibreTexts. 20.4: Synthesis of Amines. (2020-05-30). Available at: [Link]

-

JoVE. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023-04-30). Available at: [Link]

-

Chemistry LibreTexts. 22.4: Synthesis of Amines. (2019-09-03). Available at: [Link]

-

ResearchGate. Cyanoborohydride. Utility and applications in organic synthesis. A review. (2025-08-06). Available at: [Link]

-

Organic Chemistry Research. Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Available at: [Link]

-

Organic Chemistry Portal. Sodium cyanoborohydride. Available at: [Link]

-

Erowid. Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Available at: [Link]

-

organic-chemistry.org. Reductive Amination - Common Conditions. Available at: [Link]

-

University of Calgary. Ch22: Reductive amination. Available at: [Link]

-

Chem-Cargos. The Power of Selective Reduction: Sodium Cyanoborohydride in Modern Synthesis. Available at: [Link]

-

G-Biosciences. Sodium Cyanoborohydride. Available at: [Link]

-

Leah4sci. 09.10 Reductive Amination. (2020-05-07). Available at: [Link]

-

Chemistry Steps. Reductive Amination. Available at: [Link]

-

All 'Bout Chemistry. Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. (2020-09-10). Available at: [Link]

-

Chemistry Stack Exchange. Sodium cyanoborohydride and iminium reductions. (2014-10-27). Available at: [Link]

-

ResearchGate. I am trying to do reductive amination , kindly share a feasible procedure ?. (2018-06-01). Available at: [Link]

-

Reddit. When reducing imines with NaBH3(CN), why doesn't the the -CN group attack the electrophilic carbon instead. (2021-02-14). Available at: [Link]

Sources

- 1. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. erowid.org [erowid.org]

- 8. Sodium cyanoborohydride [organic-chemistry.org]

- 9. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 10. interchim.fr [interchim.fr]

- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 17. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. fishersci.com [fishersci.com]

- 20. chemistry.osu.edu [chemistry.osu.edu]

The Field Guide to a Chemist's Trusted Reductant: A Technical Whitepaper on Sodium Cyanoborohydride

For the modern researcher in organic synthesis and drug development, the selective and controlled reduction of functional groups is a cornerstone of molecular architecture. Among the arsenal of available reducing agents, sodium cyanoborohydride (NaBH₃CN) holds a position of particular utility and nuance. This guide provides an in-depth exploration of its core physical and chemical properties, moving beyond a simple recitation of facts to offer field-proven insights into its application, mechanism, and safe handling.

Unveiling the Molecular Identity: Core Physical and Chemical Properties

Sodium cyanoborohydride is a colorless, hygroscopic salt with the chemical formula NaBH₃CN.[1] Its utility as a mild and selective reducing agent is a direct consequence of its electronic structure. The presence of the electron-withdrawing cyanide group attenuates the hydridic character of the B-H bonds compared to its more reactive counterpart, sodium borohydride (NaBH₄).[1][2] This fundamental difference is the key to its chemoselectivity.

Physical Characteristics at a Glance

A summary of the key physical properties of sodium cyanoborohydride is presented in Table 1 for quick reference. Its high solubility in polar protic and aprotic solvents is a significant practical advantage, allowing for a wide range of reaction conditions.[3]

| Property | Value | Source(s) |

| Chemical Formula | NaBH₃CN | [4] |

| Molar Mass | 62.84 g/mol | [2][4] |

| Appearance | White, hygroscopic powder | [4] |

| Melting Point | >242 °C (decomposes) | [1] |

| Density | 1.083 g/cm³ | [1] |

| Solubility in Water (29 °C) | 212 g/100 mL | [1] |

| Solubility in Methanol | Very soluble | [3] |

| Solubility in Ethanol | Slightly soluble | [3] |

| Solubility in Tetrahydrofuran (THF) | 37.2 g/100 g (28 °C) | [3] |

| Solubility in Diethyl Ether | Insoluble | [1][3] |

| Solubility in Benzene/Hexane | Insoluble | [3] |

Stability and Reactivity: A Tale of Two Hydrides

The true value of sodium cyanoborohydride lies in its remarkable stability and selective reactivity. Unlike sodium borohydride, which rapidly hydrolyzes in acidic conditions, NaBH₃CN is stable in aqueous or methanolic solutions down to a pH of about 3.[3] This stability is crucial for its most prominent application: reductive amination.

The electron-withdrawing nature of the cyanide group makes NaBH₃CN a milder reducing agent than NaBH₄.[1][2] Consequently, it does not typically reduce aldehydes and ketones at neutral pH.[3] However, it readily reduces iminium ions, which are formed in situ from the condensation of an aldehyde or ketone with an amine under mildly acidic conditions.[1][5] This differential reactivity is the cornerstone of its synthetic utility.

The Workhorse Reaction: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of primary, secondary, and tertiary amines. The "one-pot" nature of this reaction, where the carbonyl compound, amine, and reducing agent are combined, makes it a highly efficient and atom-economical process.[5]

The "Why": Causality Behind Experimental Choices

The success of a reductive amination using sodium cyanoborohydride hinges on careful control of the reaction conditions, particularly pH.

-

pH Control is Paramount: The reaction is typically carried out at a pH between 6 and 7. This is a carefully chosen compromise. A slightly acidic medium is required to catalyze the formation of the iminium ion intermediate. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive towards the carbonyl group. At a pH below 3, sodium cyanoborohydride will begin to decompose.[3]

-

Solvent Selection: Methanol is a common solvent for reductive aminations with NaBH₃CN due to the reagent's good solubility and the compatibility of the solvent with the reaction conditions.[6] For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can enhance the reaction rate.[6]

A Glimpse into the Mechanism

The reductive amination proceeds through a two-step sequence within a single reaction vessel. This process is illustrated in the diagram below.

Caption: The mechanism of reductive amination using sodium cyanoborohydride.

First, the amine and carbonyl compound reversibly form an imine (from a primary amine) or an enamine (from a secondary amine). In the slightly acidic medium, the imine is in equilibrium with its protonated form, the iminium ion. The electrophilic carbon of the iminium ion is then rapidly and selectively reduced by sodium cyanoborohydride through the transfer of a hydride ion, yielding the final amine product.[5]

In the Lab: A Validated Protocol for Reductive Amination

To provide a practical, field-tested example, this section details the synthesis of N,N-dimethylcyclohexylamine, adapted from a reliable procedure in Organic Syntheses.[7] This protocol serves as a self-validating system, where successful execution and characterization confirm the principles discussed.

Experimental Workflow

The general workflow for a reductive amination using sodium cyanoborohydride is outlined in the following diagram.

Caption: A generalized experimental workflow for reductive amination.

Step-by-Step Synthesis of N,N-Dimethylcyclohexylamine[7]

Materials:

-

Cyclohexanone (21.4 g, 0.200 mole)

-

Dimethylamine hydrochloride (24.5 g, 0.300 mole)

-

Sodium cyanoborohydride (4.75 g, 0.0754 mole)

-

Methanol (150 mL total)

-

Potassium hydroxide pellets (15 g)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

In a suitable flask, dissolve 24.5 g of dimethylamine hydrochloride in 100 mL of methanol.

-

To this solution, add 21.4 g of cyclohexanone in one portion. Stir the resulting suspension at room temperature for 15 minutes.

-

In a separate beaker, dissolve 4.75 g of sodium cyanoborohydride in 50 mL of methanol.

-

Add the sodium cyanoborohydride solution dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, stir the suspension for an additional 30 minutes.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by thin-layer chromatography (TLC). A suitable eluent system, such as 8:2 chloroform/methanol, can be used.[8] The disappearance of the cyclohexanone spot and the appearance of a new, more polar amine spot indicates the reaction is proceeding. Staining with a potassium permanganate dip or 2N H₂SO₄ spray followed by heating can be used for visualization.[8]

-

Work-up: Add 15 g of potassium hydroxide pellets to the reaction mixture and continue stirring until they are completely dissolved.

-

Filter the mixture with suction and reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator.

-

Add 10 mL of water and 25 mL of saturated aqueous sodium chloride to the concentrate. Separate the layers.

-

Extract the aqueous layer with two 50-mL portions of diethyl ether.

-

Combine the organic layers, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

-

Purification: Remove the ether using a rotary evaporator. Fractionally distill the crude product to yield N,N-dimethylcyclohexylamine (boiling point 156–159 °C). The expected yield is 52–54%.[7]

Spectroscopic Signature of Sodium Cyanoborohydride

Characterization of the reagent is essential for quality control. The following table summarizes key spectroscopic data for sodium cyanoborohydride.

| Spectroscopic Technique | Characteristic Peaks/Signals | Source(s) |

| Infrared (IR) Spectroscopy | Data available in spectral databases. | [4][9] |

| ¹³C NMR (in D₂O/NaOD) | A signal corresponding to the cyanide carbon can be observed. | [4][9][10] |

| ¹¹B NMR | Borohydride signals typically appear at high field (-26 to -45 ppm). The specific shift is solvent-dependent. | [11][12] |

| ¹H NMR | Due to the quadrupolar nature of boron, the proton signals of the B-H bonds are often broad. |

Safety and Handling: A Non-Negotiable Priority

Sodium cyanoborohydride is a toxic and flammable solid.[1] It is fatal if swallowed, in contact with skin, or if inhaled.[1] Crucially, contact with acids liberates highly toxic hydrogen cyanide gas.[1] Therefore, all manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Store in a cool, dry place away from acids and moisture.

Conclusion: A Versatile Tool in the Synthetic Chemist's Toolkit

Sodium cyanoborohydride's unique combination of stability in protic solvents and selective reactivity towards iminium ions has solidified its place as an indispensable reagent in organic synthesis. Its central role in reductive amination, a cornerstone of amine synthesis, underscores its importance in both academic research and the pharmaceutical industry. By understanding its fundamental properties and the rationale behind its application, researchers can harness the full potential of this versatile reducing agent to construct complex molecular architectures with precision and efficiency.

References

-

Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Organic Syntheses, 52, 124. [Link]

-

Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. (n.d.). Synlett. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5003444, Sodium cyanoborohydride. PubChem. [Link]

-

Sodium cyanoborohydride. (n.d.). SpectraBase. [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. [Link]

- Olin, J. F. (1945). Purification of amine reaction mixtures (U.S. Patent No. 2,377,511). U.S.

-

How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? (2017, March 11). ResearchGate. [Link]

-

Sodium cyanoborohydride - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Lane, C. F. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]

-

Sodium Cyanoborohydride. (n.d.). G-Biosciences. [Link]

-

Selective functionalization at N2-position of guanine in oligonucleotides via reductive amination. (n.d.). The Royal Society of Chemistry. [Link]

-

Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

-

Cohen, J. P., DiCaprio, A. D., He, J., & Schombs, M. W. (2021). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Bioconjugate Chemistry, 32(3), 518–525. [Link]

-

Cohen, J. P., DiCaprio, A. D., He, J., & Schombs, M. W. (2021). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Publications. [Link]

-

09.10 Reductive Amination. (2020, May 7). YouTube. [Link]

-

Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (n.d.). The Royal Society of Chemistry. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023, October 17). Beyond Benign. [Link]

-

Ligand-free nickel-catalyzed semihydrogenation of alkynes with sodium borohydride: a highly efficient and selective process for cis-alkenes under ambient conditions. (n.d.). The Royal Society of Chemistry. [Link]

-

Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit. [Link]

-

Sodium cyanoborohydride|25895-60-7. (n.d.). LookChem. [Link]

-

11 B NMR chemical shifts of alkoxides and hydrides. (n.d.). ResearchGate. [Link]

-

Sodium cyanoborohydride. (n.d.). In Wikipedia. [Link]

-

Sodium Cyanoborohydride. (n.d.). Common Organic Chemistry. [Link]

-

How To: Monitor by TLC. (n.d.). University of Rochester. [Link]

-

Monitoring a Reaction. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

-

Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023, April 30). JoVE. [Link]

-

Wi, S., Schurko, R. W., & Frydman, L. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. The Journal of Physical Chemistry A, 114(11), 3878–3894. [Link]

-

Černý, R., & Penin, N. (2014). FT-IR spectra of inorganic borohydrides. Journal of Solid State Chemistry, 213, 107–112. [Link]

-

SODIUM CYANIDE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. (2025, November 25). Amazon S3. [Link]

-

11 B NMR Chemical Shifts. (n.d.). San Diego State University. [Link]

-

Gislon, P., & Pin, L. (2022). Hydrolysis of the Borohydride Anion BH4−: A 11B NMR Study Showing the Formation of Short-Living Reaction Intermediates including BH3OH. Inorganics, 10(3), 36. [Link]

Sources

- 1. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 3. erowid.org [erowid.org]

- 4. Sodium cyanoborohydride | CH3BN.Na | CID 5003444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

Introduction: The Strategic Role of Sodium Cyanoborohydride in Modern Synthesis

An In-depth Technical Guide to the Synthesis and Preparation of Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) stands as a cornerstone reagent in the arsenal of the modern synthetic chemist. It is a mild and highly selective reducing agent prized for its nuanced reactivity, which is governed by the electronic properties of its structure. The presence of the electron-withdrawing cyanide group attenuates the hydridic character of the borohydride moiety compared to its parent, sodium borohydride (NaBH₄).[1][2][3] This tempered reactivity profile is the key to its utility, allowing for the selective reduction of iminium ions in the presence of less electrophilic carbonyl groups such as aldehydes and ketones, particularly under mildly acidic conditions (pH 5-8).[2][4][5]

This chemoselectivity makes NaBH₃CN the reagent of choice for reductive amination, a fundamental transformation in the synthesis of primary, secondary, and tertiary amines.[6][7][8] This reaction, often called the Borch reaction, is pivotal in the development of pharmaceuticals and complex natural products where the precise installation of amine functionalities is critical.[6][7][9] This guide provides an in-depth exploration of the primary synthesis methodologies for NaBH₃CN, offering field-proven insights into procedural choices, purification, and critical safety protocols for researchers, scientists, and drug development professionals.

Core Synthesis Methodologies: A Tale of Two Precursors

The preparation of sodium cyanoborohydride has evolved from historical methods fraught with significant operational hazards to more contemporary, safer routes. The choice of method is often a balance between available starting materials, scale, and, most importantly, safety infrastructure.

Method 1: The Borane-Sodium Cyanide Pathway (HCN-Free)

From a process safety and scalability perspective, the reaction of a borane complex with sodium cyanide is the superior and more modern approach. This pathway circumvents the use of highly toxic and volatile hydrogen cyanide (HCN) gas.[1][10] The most common borane source is its stable complex with tetrahydrofuran (BH₃·THF).

Causality of Experimental Design: The core of this method is the nucleophilic addition of the cyanide ion to the electrophilic boron atom of the borane-THF complex. Tetrahydrofuran (THF) is an ideal solvent as it both solubilizes the reactants and stabilizes the borane intermediate.[5] The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the borane complex. Heating the reaction mixture to reflux ensures the reaction goes to completion.[10]

A significant advantage of this route is the ability to generate the BH₃·THF complex in situ. This is commonly achieved by reacting sodium borohydride with a boron trifluoride complex, such as BF₃·THF or BF₃·OEt₂.[10][11] This avoids the need to purchase and store commercial solutions of BH₃·THF, which can degrade over time.

Experimental Protocol: Synthesis of NaBH₃CN via Borane-THF and Sodium Cyanide [10]

Objective: To synthesize sodium cyanoborohydride from a commercially available or in situ generated borane-tetrahydrofuran complex and sodium cyanide.

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Sodium cyanide (NaCN), anhydrous powder

-

Anhydrous Tetrahydrofuran (THF)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel under a nitrogen atmosphere.

-

Heating mantle

-

Schlenk line or similar inert atmosphere setup

Procedure:

-

Setup: Under a positive pressure of dry nitrogen, charge a three-neck flask with sodium cyanide (101.2 g, 2.06 mol) and anhydrous THF (300 mL).

-

Addition: Add the 1.0 M solution of BH₃·THF (2 L, 2.0 mol) dropwise to the stirred NaCN slurry over 1.5 hours. Maintain the reaction at ambient temperature.

-

Reaction: After the addition is complete, continue stirring the mixture for 4 hours at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 66°C) and maintain for 7 hours. This step is crucial to drive the reaction to completion.

-

Cooling & Filtration: Cool the mixture to room temperature. A small amount of unreacted NaCN may be present. Filter the mixture under a nitrogen atmosphere to remove any solid precipitate.

-

Isolation: Concentrate the filtrate to dryness using a rotary evaporator at 60°C to yield the crude sodium cyanoborohydride.

-

Yield: This procedure typically affords the product as a white solid in high yield (approx. 91%).[10]

Caption: Reaction scheme for the classic synthesis of NaBH₃CN.

Purification and Quality Control

For most applications, NaBH₃CN synthesized by the borane route is of sufficient purity. H[10]owever, for demanding applications like pharmaceutical synthesis, further purification may be necessary to remove residual starting materials or byproducts.

Purification Protocol: 1[12]. Dissolve the crude NaBH₃CN in THF (approx. 20% w/v). 2. Filter the solution to remove any insoluble impurities. 3. Reprecipitate the product by adding a four-fold volume of a less polar solvent, such as dichloromethane or dioxane, with vigorous stirring. 4[10][12]. Collect the white precipitate by filtration and dry thoroughly under vacuum.

Quality Control and Characterization: The purity and integrity of the final product are paramount. A multi-pronged analytical approach ensures the reagent will perform as expected and is free of detrimental impurities.

| Parameter | Method | Typical Specification | Rationale/Insight |

| Appearance | Visual Inspection | White to off-white amorphous powder | [12][13] Discoloration may indicate decomposition or impurities. |

| Assay (Purity) | Iodometric Titration | [10] >95% | A classic and reliable method to quantify the active hydride content. |

| Identity | IR, ¹¹B-NMR Spectroscopy | [7][12] Conforms to reference spectrum | Confirms the B-H and C≡N stretches (IR) and the boron environment (NMR). |

| Free Cyanide | Ion Chromatography | [9][14] As low as possible (<1 mol%) | Critical for bioconjugation, as free cyanide can form toxic side products. C[9][14]ommercial sources can have variable levels. |

| Solubility | Visual Test | Soluble in water, THF, methanol | [3][12] Confirms product identity and suitability for specific reaction media. |

Critical Safety, Handling, and Storage Protocols

Sodium cyanoborohydride is a hazardous chemical that demands rigorous safety protocols. Its primary hazards stem from its flammability, acute toxicity, and the potential to release hydrogen cyanide gas.

[1][15]| Hazard Class | GHS Pictogram(s) | Hazard Statement(s) | | :--- | :--- | :--- | | Flammable Solid | 🔥 | H228: Flammable solid | | Acute Toxicity | 💀 | H300+H310+H330: Fatal if swallowed, in contact with skin or if inhaled | | Skin Corrosion | corrosive | H314: Causes severe skin burns and eye damage | | Water-Reactivity | 🔥 | Contact with water liberates flammable gas (H₂) | | Acid-Reactivity | 💀 | EUH032: Contact with acids liberates very toxic gas (HCN) |[15]

Handling:

-

Engineering Controls: Always handle sodium cyanoborohydride in a certified chemical fume hood to prevent inhalation of dust or potential HCN gas. *[16][17] Inert Atmosphere: For transfers and reactions, use an inert atmosphere (nitrogen or argon) to minimize contact with air and moisture, which can lead to decomposition. *[16] Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is often insufficient; consult glove manufacturer data), and chemical splash goggles.

-

Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable and toxic materials. *[16][17] Keep away from sources of ignition, water, and acids. T[15][17]he material is hygroscopic and will degrade upon exposure to moisture.

-

Quench waste streams containing NaBH₃CN carefully. A common method is slow addition to a stirred, cooled solution of sodium hypochlorite (bleach), which oxidizes both the borohydride and the cyanide. This must be done in a fume hood, as the initial reaction can be vigorous. Consult institutional safety guidelines for proper disposal procedures.

Conclusion

Sodium cyanoborohydride is an indispensable tool for selective reductions in organic synthesis. While its preparation can be hazardous, modern HCN-free methods utilizing borane complexes offer a significantly improved safety profile, making this valuable reagent accessible for broad application. A thorough understanding of the causality behind the synthetic steps, coupled with stringent purification, characterization, and safety protocols, is essential for its successful and safe implementation in research and development. The choice of synthesis must always prioritize safety, and for NaBH₃CN, this unequivocally favors the borane-sodium cyanide pathway.

References

-

Bloom Tech. (2023). What is the synthesis method of Sodium Cyanoborohydride. Bloom Tech. [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Wikipedia. [Link]

-

Rhodium Archive. (n.d.). Preparation of Sodium Cyanoborohydride. [www.rhodium.ws]. [Link]

-

University of Washington. (n.d.). Sodium Cyanoborohydride SOP. [Link]

-

Oxford Lab Chem. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride. Oxford Lab Chem. [Link]

-

Sciencemadness Wiki. (2022). Sodium cyanoborohydride. Sciencemadness Wiki. [Link]

-

Merck Millipore. (n.d.). SAFETY DATA SHEET - Sodium cyanoborohydride. Merck Millipore. [Link]

-

Fiveable. (n.d.). Sodium Cyanoborohydride Definition. Fiveable. [Link]

-

Carlo Erba Reagents. (2024). 111620 - Sodium cyanoborohydride - Safety Data Sheet. [Link]

-

The Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. [Link]

- Google Patents. (n.d.). RU2111163C1 - Method of preparing sodium cyanoborohydride.

- Google Patents. (n.d.).

- Google Patents. (n.d.). EP0009382A1 - Production of cyanoborohydrides.

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride. [Link]

-

Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Erowid. [Link]

-

ACS Publications. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

-

National Institutes of Health. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. [Link]

-

Science Madness Discussion Board. (2016). Mercury (II) cyanide with sodium borohydride. [Link]

-

Amazon S3. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - Supporting Information. [Link]

-

Reddit. (2020). working with NaBH(CN)3. r/Chempros. [Link]

-

G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. [Link]

Sources

- 1. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 2. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 3. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]

- 6. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]

- 7. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]

- 8. fiveable.me [fiveable.me]

- 9. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. US4301129A - Synthesis of NaBH3 CN and related compounds - Google Patents [patents.google.com]

- 12. erowid.org [erowid.org]

- 13. Page loading... [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. chemistry.osu.edu [chemistry.osu.edu]

- 17. oxfordlabchem.com [oxfordlabchem.com]

- 18. aksci.com [aksci.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Sodium Cyanoborohydride

Executive Summary

Sodium cyanoborohydride (NaBH₃CN) is a highly valued selective reducing agent in modern organic synthesis, prized for its mild reactivity and stability in protic solvents.[1] This guide provides a detailed examination of the molecular structure and chemical bonding that underpin its unique chemical behavior. The compound is an ionic salt, comprising a sodium cation (Na⁺) and a cyanoborohydride anion ([BH₃(CN)]⁻).[2] The anion features a central boron atom in a tetrahedral geometry, covalently bonded to three hydrogen atoms and one carbon atom of the cyano group.[2] The critical feature governing its reactivity is the strong electron-withdrawing inductive effect of the cyano group. This effect deactivates the borohydride moiety, rendering NaBH₃CN a much milder hydride donor than its parent compound, sodium borohydride (NaBH₄). This attenuated reactivity is the key to its celebrated chemoselectivity, most notably in the reductive amination of aldehydes and ketones, where it preferentially reduces iminium ions in the presence of less electrophilic carbonyl groups.[3][4][5]

Introduction to Sodium Cyanoborohydride (NaBH₃CN)

2.1 Overview and Significance in Synthetic Chemistry Sodium cyanoborohydride is a cornerstone reagent for the synthesis of amines and other reduced species where selectivity is paramount.[1][6] Unlike more powerful reducing agents that react aggressively with a wide range of functional groups, NaBH₃CN offers precision and control.[2][5] Its stability in mildly acidic to neutral aqueous solutions (pH > 3) allows for reactions under conditions that are incompatible with other metal hydrides.[7] This property is particularly crucial in the synthesis of complex molecules within the pharmaceutical and fine chemical industries, where preserving sensitive functional groups is essential.[1]

2.2 Key Physicochemical Properties The bulk properties of sodium cyanoborohydride are a direct consequence of its ionic and molecular structure.

| Property | Value | Source(s) |

| Chemical Formula | NaBH₃CN | [2][8][9] |

| Molar Mass | 62.84 g/mol | [2][10] |

| Appearance | White to off-white hygroscopic powder | [2][6][8] |

| Melting Point | >242 °C (decomposes) | [2][9] |

| Solubility | Soluble in water, THF, methanol, ethanol | [2][6][9] |

| InChIKey | CVDUGUOQTVTBJH-UHFFFAOYSA-N | [2][10] |

2.3 Synthesis Pathways The preparation of sodium cyanoborohydride has evolved to improve safety and yield. The original synthesis involved the reaction of sodium borohydride with highly toxic hydrogen cyanide.[1][2][7] A safer and more refined contemporary method involves the reaction of borane-tetrahydrofuran complex (BH₃·THF) with sodium cyanide, which avoids the direct handling of HCN gas.[2][11]

Molecular Structure and Geometry

3.1 The Ionic Framework: Na⁺ and the [BH₃(CN)]⁻ Anion Sodium cyanoborohydride is a salt, meaning its solid-state structure is a crystal lattice composed of positively charged sodium ions (Na⁺) and negatively charged cyanoborohydride anions ([BH₃(CN)]⁻).[2] The primary force holding the crystal together is the electrostatic attraction between these oppositely charged ions.

3.2 The Cyanoborohydride Anion: A Tetrahedral Core The structural and chemical identity of the compound is defined by the polyatomic cyanoborohydride anion. In this anion, the central boron atom is sp³ hybridized, resulting in a tetrahedral coordination geometry.[2] It forms four covalent bonds: three to hydrogen atoms and one to the carbon atom of the cyano group.

Caption: Tetrahedral geometry of the [BH₃(CN)]⁻ anion.

A Deeper Look at Chemical Bonding

4.1 Ionic Bonding: The Na⁺···[BH₃(CN)]⁻ Interaction In the solid state, the Na⁺ cations and [BH₃(CN)]⁻ anions are arranged in a repeating three-dimensional lattice. In solution, particularly in polar solvents like water or methanol, these ions dissociate, and the individual ions are solvated by the solvent molecules. The chemical reactivity is almost exclusively a function of the cyanoborohydride anion.

4.2 Covalent Bonding within the [BH₃(CN)]⁻ Anion The bonds within the anion (B-H, B-C, and C≡N) are strong covalent bonds. The B-H and B-C bonds are sigma (σ) bonds formed from the overlap of boron's sp³ hybrid orbitals with the 1s orbital of hydrogen and an sp hybrid orbital of carbon, respectively. The cyano group features a very strong triple bond between carbon and nitrogen, consisting of one σ bond and two pi (π) bonds.

4.3 The Inductive Effect of the Cyano Group: The Key to Selectivity The unique reactivity of NaBH₃CN stems directly from the influence of the cyano (-CN) substituent. Nitrogen is a highly electronegative atom, and the sp-hybridized carbon of the cyano group is also more electronegative than the boron atom. This creates a strong dipole moment along the B-C-N axis.

The cyano group acts as a powerful electron-withdrawing group via the inductive effect. It pulls electron density away from the boron atom through the B-C sigma bond. This withdrawal of electron density has a cascading effect on the three B-H bonds, reducing their hydridic character (i.e., their ability to be donated as a hydride ion, H⁻).[2][4][6][7] Consequently, the [BH₃(CN)]⁻ anion is a significantly weaker hydride donor than the [BH₄]⁻ anion found in sodium borohydride, making NaBH₃CN a milder and more selective reducing agent.[5][6]

Structure-Reactivity Relationship: The Basis of Selective Reductions

5.1 The Hydride Donor: A Tale of Two Borohydrides The functional difference between NaBH₄ and NaBH₃CN is a textbook example of how structure dictates reactivity.

-

Sodium Borohydride (NaBH₄): A relatively strong reducing agent capable of reducing aldehydes, ketones, and other more reactive carbonyls.

-

Sodium Cyanoborohydride (NaBH₃CN): A mild reducing agent that is slow to react with neutral aldehydes and ketones but rapidly reduces more electrophilic species like iminium ions.[3][12]

5.2 The Role of pH in Modulating Reactivity The reducing power of NaBH₃CN is highly dependent on pH.[12][13]

-

Neutral to Basic pH (7-10): NaBH₃CN is relatively unreactive towards aldehydes and ketones.[13]

-

Mildly Acidic pH (4-6): This is the optimal range for reductive amination. At this pH, an amine and a carbonyl compound reversibly form an imine, which is in equilibrium with its protonated form, the iminium ion. The iminium ion is highly electrophilic and is rapidly and irreversibly reduced by NaBH₃CN.[13][14] The reduction of the carbonyl itself remains slow.[12]

-

Strongly Acidic pH (<4): The reagent becomes a more powerful, less selective reducing agent, capable of reducing aldehydes and ketones, likely via their protonated (activated) forms.[6][7][12]

5.3 The Mechanism of Reductive Amination The utility of NaBH₃CN is best exemplified by the Borch reaction (reductive amination).[2] The process is a one-pot procedure where the selectivity of the reducing agent is critical.[3]

Caption: Workflow for selective reductive amination using NaBH₃CN.

Experimental Protocols & Characterization

6.1 Protocol: A Representative Reductive Amination This protocol is a generalized procedure for the reductive amination of a ketone with a primary amine.

-

Reactant Dissolution: In a round-bottom flask, dissolve the ketone (1.0 eq) and the primary amine (1.1 eq) in methanol (approx. 0.2 M concentration).

-

pH Adjustment: Stir the solution at room temperature. Using a pH indicator or meter, carefully add glacial acetic acid dropwise until the pH of the solution is between 5 and 6. This catalyzes the formation of the iminium ion.[12][15]

-

Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 eq) to the solution in one portion. A gas evolution (hydrogen) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired secondary amine.

6.2 Spectroscopic Characterization The structure of the cyanoborohydride anion and its reaction products are routinely confirmed using standard analytical techniques.

-

Infrared (IR) Spectroscopy: Shows characteristic stretches for the B-H bonds and the strong C≡N triple bond.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy can be used to identify the carbon of the cyano group.[10][16][17] ¹¹B NMR is also highly informative for characterizing the boron center.

Conclusion

The molecular structure and bonding of sodium cyanoborohydride are intrinsically linked to its function as a premier selective reducing agent. The tetrahedral geometry of the [BH₃(CN)]⁻ anion and, most critically, the powerful electron-withdrawing nature of the cyano group, modulate its hydride-donating ability. This structural feature allows for remarkable chemoselectivity, enabling complex molecular transformations such as reductive amination under mild, controlled conditions. A thorough understanding of this structure-function relationship is essential for researchers, scientists, and drug development professionals who leverage this reagent to construct complex molecular architectures.

References

-

Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

Sciencemadness Wiki. (2022, August 30). Sodium cyanoborohydride. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

-

Fiveable. (n.d.). Sodium Cyanoborohydride Definition. Retrieved from [Link]

-

Rhodium Archive. (n.d.). Preparation of Sodium Cyanoborohydride. Retrieved from [Link]

-

Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

-

Bloom Tech. (2023, March 24). What is the synthesis method of Sodium Cyanoborohydride. Retrieved from [Link]

-

Slideshare. (n.d.). Cyanoborohydride. Retrieved from [Link]

-

PubChem. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

-

ACS Publications. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]

-

National Institutes of Health. (2025, February 6). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Retrieved from [Link]

-

LookChem. (n.d.). Sodium cyanoborohydride|25895-60-7. Retrieved from [Link]

Sources

- 1. Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis_Chemicalbook [chemicalbook.com]

- 2. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]

- 3. Sodium cyanoborohydride [organic-chemistry.org]

- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. Sodium cyanoborohydride|25895-60-7|lookchem [lookchem.com]

- 7. Sodium cyanoborohydride - Sciencemadness Wiki [sciencemadness.org]

- 8. Page loading... [guidechem.com]

- 9. Sodium cyanoborohydride | 25895-60-7 [chemicalbook.com]

- 10. Sodium cyanoborohydride | CH3BN.Na | CID 5003444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation of Sodium Cyanoborohydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 12. Page loading... [wap.guidechem.com]

- 13. echemi.com [echemi.com]

- 14. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]

- 15. interchim.fr [interchim.fr]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity of Sodium Cyanoborohydride

For researchers, medicinal chemists, and professionals in drug development, the choice of a reducing agent is a critical decision that dictates the success of a synthetic route. Among the arsenal of hydride reagents, sodium cyanoborohydride (NaBH₃CN) distinguishes itself through its remarkable chemoselectivity, a feature that has cemented its role in complex molecule synthesis for decades. This guide provides a deep dive into the core principles governing the selectivity of NaBH₃CN, offering field-proven insights into its application, particularly in the cornerstone reaction of reductive amination.

The Foundation of Selectivity: Electronic Attenuation and pH Dependence

The unique reactivity of sodium cyanoborohydride stems from its electronic structure and its nuanced behavior across different pH ranges. Unlike its more powerful counterpart, sodium borohydride (NaBH₄), the presence of a strongly electron-withdrawing cyano group in the [BH₃(CN)]⁻ anion fundamentally alters its character.[1][2][3]

-

Electronic Effects: The cyano group pulls electron density away from the boron center, strengthening the B-H bonds and reducing the hydridic character of the hydrogens.[1][2] This electronic attenuation "tames" the reagent, rendering it a milder and, consequently, more selective reducing agent compared to NaBH₄.[3][4] This inherent mildness is the primary reason it fails to reduce many functional groups that are readily attacked by NaBH₄, such as esters, amides, lactones, and nitriles.[1][5]

-

The Critical Role of pH: The most powerful aspect of NaBH₃CN is its pH-dependent reactivity, which allows chemists to precisely control its reductive action.[6][7][8]

-

Neutral to Mildly Acidic (pH 6-8): In this range, NaBH₃CN is remarkably stable and slow to react with aldehydes and ketones.[5] However, it readily reduces protonated imines (iminium ions).[1][2][4] This differential reactivity is the key to its success in one-pot reductive aminations.

-

Acidic (pH 3-4): At lower pH, carbonyl groups (aldehydes and ketones) become protonated. This activation renders them susceptible to reduction by NaBH₃CN, leading to the formation of the corresponding alcohols.[5][7][9]

-

This tunable activity allows for a level of control that is crucial in multi-step synthesis where preserving sensitive functional groups is paramount.[10][11]

Reductive Amination: The Premier Application

The conversion of a carbonyl compound into an amine via an intermediate imine is one of the most fundamental transformations in organic synthesis, and NaBH₃CN is a star player in this process, often referred to as the Borch reaction.[1][12] Its selectivity allows for an efficient one-pot procedure where the carbonyl compound, the amine, and the reducing agent are all present in the same flask.[13][14]

The mechanism proceeds in two distinct, pH-mediated stages:

-

Iminium Ion Formation (pH ~6-7): The reaction is initiated by the nucleophilic attack of an amine on a carbonyl compound (aldehyde or ketone). This step is acid-catalyzed and results in the formation of an imine, which exists in equilibrium with its protonated form, the iminium ion. Maintaining a mildly acidic pH is a delicate balance: it must be acidic enough to catalyze imine formation but not so acidic as to fully protonate the starting amine into its non-nucleophilic ammonium salt.[15]

-

Selective Reduction: At this same pH (6-7), the iminium ion is far more electrophilic and thus more susceptible to hydride attack than the starting carbonyl compound.[2][4] NaBH₃CN selectively delivers a hydride to the iminium ion, irreversibly forming the desired amine product.[3][15] The sluggish reaction of NaBH₃CN with the carbonyl starting material at this pH minimizes the formation of the corresponding alcohol byproduct, a common issue with less selective reagents like NaBH₄.[16]

Chemoselectivity Profile: A Comparative Overview

The utility of a reagent is defined by the functional groups it transforms and, just as importantly, those it leaves untouched.

| Functional Group | Reactivity with NaBH₃CN (pH 6-8) | Notes |

| Iminium Ions | High | The primary target in reductive amination. Reduction is rapid.[2][4] |

| Aldehydes & Ketones | Very Low | Reduction is extremely slow at neutral/mildly acidic pH, but rapid at pH 3-4.[5][16] |

| Esters | Inert | Not reduced under standard conditions.[1] |

| Amides | Inert | Not reduced under standard conditions.[1][5] |

| Lactones | Inert | Not reduced under standard conditions.[1][5] |

| Nitriles | Inert | Not reduced under standard conditions.[1][5] |

| Epoxides | Inert | Not reduced under standard conditions.[1] |

| Organic Halides | Low / Condition Dependent | Can undergo reductive displacement under certain conditions.[17] |

| Tosylates | Low / Condition Dependent | Can undergo reductive displacement.[17] |

Experimental Protocol and Safety Considerations

A self-validating protocol relies on a deep understanding of the reaction mechanism and meticulous control over reaction parameters.

General Protocol for One-Pot Reductive Amination

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable protic solvent (e.g., methanol, ethanol).[13]

-

pH Adjustment: Carefully adjust the pH of the solution to between 6 and 7 by the dropwise addition of glacial acetic acid. This is critical for establishing the iminium ion equilibrium.[13]

-

Addition of Reductant: Once the desired pH is reached, add sodium cyanoborohydride (1.1-1.5 equiv.) portion-wise to the stirring solution.[2] A slight effervescence may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by an appropriate method, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of water. Crucially, avoid strong acids during workup in an open atmosphere , as this can generate highly toxic hydrogen cyanide (HCN) gas.[13][14] The pH can be adjusted with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.[13]

Mandatory Safety Protocols

-

Toxicity: Sodium cyanoborohydride is highly toxic if swallowed, inhaled, or in contact with skin.[18][19] It can be metabolized to cyanide.[18]

-

HCN Gas Generation: Contact with strong acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas. [14] All operations, especially the quenching and workup steps, must be performed in a well-ventilated chemical fume hood.[13]

-

Handling: Always use appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[18][20] Avoid creating dust.[18]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from acids and sources of ignition.[21][22]

A Comparative Look: NaBH₃CN vs. Other Hydride Reagents

Choosing the right tool for the job is paramount. The selection of a reducing agent for reductive amination hinges on a balance of reactivity, selectivity, and safety.[13]

| Feature | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (STAB) |

| Reactivity | Mild | Strong | Mild |

| Selectivity | High (Iminium > Carbonyl) | Low (Reduces both)[23] | High (Iminium > Carbonyl)[13] |

| Procedure | One-pot feasible[13][14] | Typically requires two steps[13] | One-pot feasible[9] |

| Optimal pH | ~6-7 | N/A (pH decreases as reaction proceeds) | Mildly acidic (often used with AcOH)[9] |

| Solvent Use | Good in protic solvents (MeOH, EtOH)[2] | Good in protic solvents (MeOH, EtOH)[23] | Sensitive to H₂O/protic solvents; prefers DCM, DCE[2][23] |

| Safety Profile | High Toxicity (Cyanide source) [10][13] | Moderate toxicity | Lower toxicity, safer alternative[13] |

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes NaBH3CN [label="NaBH₃CN", fillcolor="#FBBC05", fontcolor="#202124", pos="0,1.5!"]; NaBH4 [label="NaBH₄", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,0!"]; STAB [label="NaBH(OAc)₃", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2,0!"];

// Edges with labels NaBH3CN -- NaBH4 [label=" Stronger\n Less Selective ", len=1.5]; NaBH3CN -- STAB [label=" Safer (No CN⁻)\n H₂O Sensitive ", len=1.5]; STAB -- NaBH4 [label=" Milder\n More Selective ", len=2]; }

While sodium triacetoxyborohydride (STAB) has emerged as a popular and safer alternative for many applications, NaBH₃CN remains an invaluable tool due to its unique stability in protic solvents and its extensive history of successful application.[2][9][13]

Conclusion

Sodium cyanoborohydride's effectiveness is not born from brute force but from finesse. Its attenuated reactivity, governed by the electron-withdrawing cyano group, and its exquisite pH-dependent selectivity, make it a powerful reagent for the discerning synthetic chemist. The ability to preferentially reduce iminium ions in the presence of carbonyls under one-pot conditions streamlines synthetic pathways, saving time and resources. While its toxicity demands rigorous safety protocols, a thorough understanding of its mechanism and properties, as outlined in this guide, empowers researchers to harness its full potential, enabling the efficient and selective synthesis of complex amines essential to research and drug development.

References

- Wikipedia. (n.d.). Sodium cyanoborohydride.

- Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride.

- ECHEMI. (n.d.). Why sodium cyanoborohydride reactivity depends on pH?.

- Organic Syntheses. (n.d.). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine.

- Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.

- Fiveable. (n.d.). Sodium Cyanoborohydride Definition.

- BenchChem. (2025). A Comparative Guide to Reducing Agents in Reductive Amination.

- Cohen, J. P., et al. (2025). Cyanoborohydride. Utility and applications in organic synthesis. A review.

- ChemicalBook. (2024, May 23). Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis.

- Bloomsbury Professional. (n.d.). Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives.

- Columbia University. (n.d.). Sodium Cyanoborohydride SOP.docx.

- AK Scientific, Inc. (n.d.). Sodium cyanoborohydride solution - Safety Data Sheet.

- ChemicalBook. (2024, May 8). One of the reductants for reductive amination: sodium cyanoborohydride.

- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Sodium Cyanoborohydride.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Santa Cruz Biotechnology. (2024, November 4). Sodium cyanoborohydride - Safety Data Sheet.

- ChemicalBook. (n.d.). Sodium cyanoborohydride - Safety Data Sheet.

- Taylor & Francis Online. (1985). Deoxygenation of Aldehydes and Ketones with Sodium Cyanoborohydride.

- SlideShare. (n.d.). Cyanoborohydride.

- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.

- G-Biosciences. (n.d.). Sodium Cyanoborohydride.

- YouTube. (2020, September 10).